![molecular formula C10H15N5S2 B249561 {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE](/img/structure/B249561.png)
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE is a synthetic organic compound that features a tetrazole ring and a thienylmethyl group. The tetrazole ring is known for its electron-donating and electron-withdrawing properties, making it a versatile component in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, replacing the sulfur atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazole derivatives .
Scientific Research Applications
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, particularly for its ability to mimic carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for receptor-ligand binding. This compound can inhibit enzymes or receptors by mimicking the natural substrate or by binding to the active site .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- N-(3-methoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- N-[2-(benzyloxy)-5-bromobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
Uniqueness
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE is unique due to its combination of a tetrazole ring and a thienylmethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H15N5S2 |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H15N5S2/c1-15-10(12-13-14-15)17-5-2-4-11-7-9-3-6-16-8-9/h3,6,8,11H,2,4-5,7H2,1H3 |
InChI Key |
JNDXPTLXJAWTTN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CSC=C2 |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




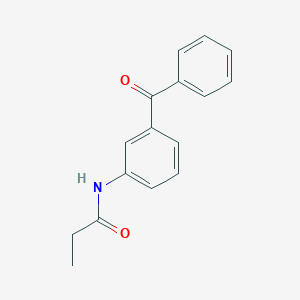
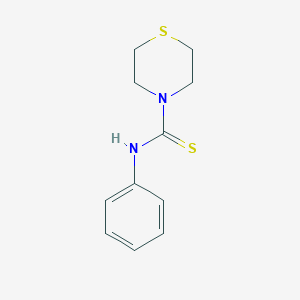
![ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B249489.png)
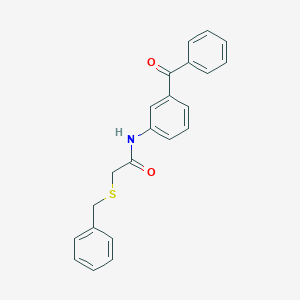
![2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B249491.png)
![1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B249493.png)
![2-[Methyl(trityl)amino]ethanol](/img/structure/B249497.png)
![5-[(2-Methylphenoxy)methyl]-3-furoic acid](/img/structure/B249498.png)
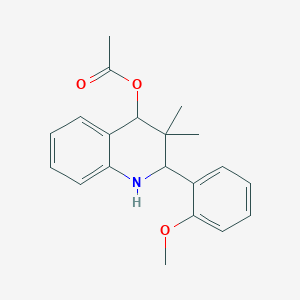
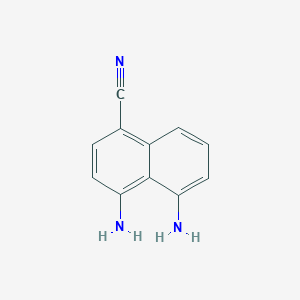
![4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid](/img/structure/B249514.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-2-amine](/img/structure/B249519.png)
